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Compound of Interest

Compound Name: 4-cyclohexylbutan-1-ol

Cat. No.: B1346702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared

spectroscopy data for 4-cyclohexylbutan-1-ol. The information presented herein is intended to

support research and development activities by providing detailed spectral characterization and

the methodologies for its acquisition.

Mass Spectrometry Data
The mass spectrum of 4-cyclohexylbutan-1-ol was obtained via electron ionization (EI). The

molecular formula of the compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[1][2]

[3] The mass spectrum is characterized by a weak molecular ion peak and several distinct

fragment ions.

Tabulated Mass Spectrometry Data
The primary fragmentation pathways for alcohols include α-cleavage and dehydration (loss of

water).[4] For 4-cyclohexylbutan-1-ol, the major observed fragments are detailed in Table 1.
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m/z
Proposed
Fragment Ion

Structure of
Fragment

Fragmentation
Pathway

156 [C₁₀H₂₀O]⁺
[CH₂(CH₂)₃CH(CH₂)₅

CH₂OH]⁺
Molecular Ion (M⁺)

138 [C₁₀H₁₈]⁺
[CH₂(CH₂)₃CH(CH₂)₅

CH=CH₂]⁺

Dehydration (Loss of

H₂O)

97 [C₇H₁₃]⁺ [CH(CH₂)₅CH₂]⁺
Cleavage of the butyl

chain

83 [C₆H₁₁]⁺ [CH(CH₂)₅]⁺ Cyclohexyl cation

70 [C₄H₆O]⁺
[CH₂=CH-CH₂-

CH₂OH]⁺

Rearrangement and

cleavage

55 [C₄H₇]⁺ [CH₂=CH-CH₂-CH₂]⁺

Loss of H₂O and

subsequent

fragmentation

Fragmentation Pathway
The fragmentation of 4-cyclohexylbutan-1-ol upon electron ionization can be visualized as a

series of cleavage and rearrangement reactions. The following diagram illustrates the major

fragmentation pathways leading to the observed ions.

M⁺ (m/z 156) C₁₀H₂₀O⁺

[M-H₂O]⁺ (m/z 138) C₁₀H₁₈⁺

- H₂O

[C₇H₁₃]⁺ (m/z 97)- C₃H₇O

[C₆H₁₁]⁺ (m/z 83)

- C₄H₉O

[C₄H₆O]⁺ (m/z 70)

- C₆H₁₁

[C₄H₇]⁺ (m/z 55)
- C₆H₁₁
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Caption: Major fragmentation pathways of 4-cyclohexylbutan-1-ol in EI-MS.

Infrared (IR) Spectroscopy Data
The infrared spectrum of 4-cyclohexylbutan-1-ol exhibits characteristic absorption bands

corresponding to its functional groups. As a primary alcohol, the most prominent features are

the O-H and C-O stretching vibrations.

Tabulated IR Spectroscopy Data
The key absorption bands observed in the FTIR spectrum of 4-cyclohexylbutan-1-ol are

summarized in Table 2.

Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Intensity

3500–3200 O-H
Stretching (Hydrogen-

bonded)
Strong, Broad

2960–2850 C-H (sp³) Stretching Strong

1450 C-H Bending Medium

1050 C-O Stretching Strong

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the mass

spectrometry and infrared spectroscopy data for 4-cyclohexylbutan-1-ol.

Mass Spectrometry (Electron Ionization)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to

elucidate the molecular weight and structure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization source.
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Procedure:

Sample Preparation: A dilute solution of 4-cyclohexylbutan-1-ol is prepared in a volatile

solvent such as dichloromethane or methanol.

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column to separate the analyte from any impurities.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV).[5]

This causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

account for atmospheric and instrumental interferences.

Sample Application: A small drop of neat 4-cyclohexylbutan-1-ol is placed directly onto the

ATR crystal.
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Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Data Analysis: The characteristic absorption peaks are identified and correlated with specific

functional group vibrations.

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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